molecular formula C10H20O2 B3053562 Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester CAS No. 54461-01-7

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester

Cat. No.: B3053562
CAS No.: 54461-01-7
M. Wt: 172.26 g/mol
InChI Key: UBGWKRYPIYFMRC-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C₁₁H₂₂O₂/c1-7-13-10(12)9(8(2)3)11(4,5)6/h8-9H,7H₂,1-6H₃

Molecular Structure Analysis

The molecular structure of Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester consists of an aliphatic chain with a branched isopropyl group. The ester linkage connects the carboxylic acid group to the alcohol moiety. The compound’s three-dimensional arrangement can be visualized using a 3D molecular model .

Scientific Research Applications

Synthesis of Pyrethroids Pesticides

Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester serves as an important intermediate in the synthesis of pyrethroids pesticides. A method using 3-methyl-2-buten-1-ol and trimethyl orthoacetate, involving Claisen rearrangement and transesterification reactions, has been improved for industrial-scale production of this ester with high yield and purity (Peng Chu-he, 2012).

Internal Standard for Chromatographic Analysis

This compound has been evaluated as an internal standard for gas-chromatographic analysis of acidic fermentation end-products from Bacillus stearothermophilus. However, it was found that the methyl ester of butanoic acid was not suitable as an internal standard due to interference with the chromatographic peak of chloroform (G. A. Silva, 1995).

Autoxidation Studies

Studies on the autoxidation of this compound at 438 K have been conducted, identifying primary oxidation products and key reactions in the process. The research revealed that hydroperoxides, keto-, and hydroxy-esters are primary products of the autoxidation of neopentyl esters like this compound (J. Smith et al., 2000).

Synthesis of Glufosinate

This ester is utilized in the synthesis of Glufosinate, an important agricultural chemical. The process involves hydroformylation-amidocarbonylation of methylvinylphosphinate to form N-acylglufosinic acid methyl ester, followed by hydrolysis to produce Glufosinate (T. Sakakura et al., 1991).

Properties

IUPAC Name

methyl 3,3-dimethyl-2-propan-2-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)8(9(11)12-6)10(3,4)5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWKRYPIYFMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969628
Record name Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54461-01-7
Record name Methyl 3,3-dimethyl-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54461-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054461017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3-dimethyl-2-(propan-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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